7-hydroxy-3,4-dimethyl-8-[(4-methylpiperazin-1-yl)methyl]-2H-chromen-2-one
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Overview
Description
7-hydroxy-3,4-dimethyl-8-[(4-methylpiperazin-1-yl)methyl]-2H-chromen-2-one is a synthetic compound belonging to the class of coumarins. Coumarins are a group of nature-occurring lactones first derived from Tonka beans in 1820 . These compounds are valuable oxygen-containing heterocycles widely found in nature and have been routinely employed as herbal medicines since early ages
Preparation Methods
The synthesis of 7-hydroxy-3,4-dimethyl-8-[(4-methylpiperazin-1-yl)methyl]-2H-chromen-2-one can be achieved through several routes. One efficient method involves the alkylation reaction of 7-hydroxy-4-methyl coumarin with propargyl bromide in dry acetone and anhydrous potassium carbonate at 50°C, followed by reaction with various sodium azides . Industrial production methods often involve the use of green solvents and catalysts to minimize environmental impact .
Chemical Reactions Analysis
This compound undergoes various types of chemical reactions, including:
Oxidation: It can be oxidized using common oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using agents like sodium borohydride or lithium aluminum hydride.
Scientific Research Applications
7-hydroxy-3,4-dimethyl-8-[(4-methylpiperazin-1-yl)methyl]-2H-chromen-2-one has a wide range of scientific research applications:
Chemistry: It is used as a precursor in the synthesis of various biologically active molecules.
Mechanism of Action
The mechanism of action of 7-hydroxy-3,4-dimethyl-8-[(4-methylpiperazin-1-yl)methyl]-2H-chromen-2-one involves its interaction with specific molecular targets and pathways. It is known to inhibit DNA gyrase, an enzyme critical for DNA replication in bacteria, making it an effective antimicrobial agent . Additionally, it can induce apoptosis in cancer cells by activating specific signaling pathways .
Comparison with Similar Compounds
Similar compounds include other coumarin derivatives such as 7-hydroxy-4-methylcoumarin and 7-hydroxy-4-substituted coumarins . Compared to these compounds, 7-hydroxy-3,4-dimethyl-8-[(4-methylpiperazin-1-yl)methyl]-2H-chromen-2-one exhibits enhanced biological activity due to the presence of the piperazine moiety, which increases its solubility and bioavailability .
Biological Activity
7-Hydroxy-3,4-dimethyl-8-[(4-methylpiperazin-1-yl)methyl]-2H-chromen-2-one is a synthetic compound belonging to the class of coumarins. This compound has garnered attention due to its diverse biological activities, including anti-inflammatory, antioxidant, and potential anticancer properties. This article aims to provide a comprehensive overview of its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound's structure can be represented as follows:
Molecular Weight : 320.40 g/mol
The presence of hydroxyl and piperazine groups in its structure contributes to its reactivity and biological interactions.
This compound exhibits its biological effects through several mechanisms:
- Enzyme Interaction : The compound interacts with various enzymes, notably inhibiting steroid 5α-reductase. This inhibition reduces the conversion of testosterone to dihydrotestosterone (DHT), which is significant in conditions such as androgenic alopecia.
- Cell Signaling Modulation : It modulates cell signaling pathways, influencing gene expression related to inflammatory responses. Studies have shown that it can reduce the expression of pro-inflammatory cytokines.
- Antioxidant Activity : The compound exhibits antioxidant properties by scavenging free radicals and reducing oxidative stress in cells, which is crucial for preventing cellular damage .
Anti-inflammatory Effects
Research indicates that this compound significantly reduces inflammation in various models. In vitro studies demonstrated a decrease in the production of inflammatory mediators such as TNF-alpha and IL-6 in activated macrophages.
Anticancer Properties
The compound has shown potential anticancer activity by inducing apoptosis in cancer cell lines. Studies have reported that it inhibits cell proliferation and induces cell cycle arrest in breast cancer cells .
Antimicrobial Activity
In addition to its anti-inflammatory and anticancer properties, this coumarin derivative has exhibited antimicrobial activity against various pathogens, including bacteria and fungi . Its mechanism may involve disrupting microbial cell membranes or inhibiting essential metabolic pathways.
Case Studies and Research Findings
Dosage and Administration
Dosage studies indicate that lower concentrations of the compound exhibit beneficial effects without significant toxicity. In animal models, doses ranging from 10 mg/kg to 50 mg/kg have been effective for anti-inflammatory actions while maintaining safety profiles .
Properties
IUPAC Name |
7-hydroxy-3,4-dimethyl-8-[(4-methylpiperazin-1-yl)methyl]chromen-2-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22N2O3/c1-11-12(2)17(21)22-16-13(11)4-5-15(20)14(16)10-19-8-6-18(3)7-9-19/h4-5,20H,6-10H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TXUYOJWVBZUXFX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)OC2=C1C=CC(=C2CN3CCN(CC3)C)O)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.37 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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